molecular formula C9H9N B1589664 (S)-(-)-alpha-Methylbenzyl isocyanide CAS No. 21872-32-2

(S)-(-)-alpha-Methylbenzyl isocyanide

Cat. No. B1589664
CAS RN: 21872-32-2
M. Wt: 131.17 g/mol
InChI Key: KCCAPMXVCPVFEH-QMMMGPOBSA-N
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Description

“(S)-(-)-alpha-Methylbenzyl isocyanide” is an organic compound with the functional group –N+≡C−. It is the isomer of the related nitrile (–C≡N), hence the prefix is isocyano .


Synthesis Analysis

The synthesis of a broad range of isocyanides with multiple functional groups can be lengthy and inefficient, and exposes the chemist to hazardous fumes . An innovative isocyanide synthesis has been presented that overcomes these problems by avoiding the aqueous workup . This methodology includes an increased synthesis speed, very mild conditions giving access to hitherto unknown or highly reactive classes of isocyanides, rapid access to large numbers of functionalized isocyanides, increased yields, high purity, proven scalability over 5 orders of magnitude, increased safety and less reaction waste resulting in a highly reduced environmental footprint .


Molecular Structure Analysis

The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry . The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .


Chemical Reactions Analysis

Isocyanides exhibit unusual reactivity in organic chemistry exemplified for example in the Ugi reaction . The isocyanide functionality due to its dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon, exhibits unusual reactivity in organic chemistry .


Physical And Chemical Properties Analysis

Isocyanides are compounds containing the isocyanate group (-NCO). They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . The organic part is connected through the nitrogen atom in the isocyanide group, and not via the carbon as in cyanide .

Scientific Research Applications

Isocyanides are versatile compounds that have found applications in various fields of scientific research . Here are some of the fields where isocyanides, in general, have been applied:

  • Medicinal Chemistry

    • Isocyanides have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds .
    • They have been used in the design of future drugs, especially useful as a metal coordinating warhead .
  • Coordination Chemistry

    • Isocyanides are known for their metal coordinating properties .
    • They have been used as ligands in coordination chemistry .
    • In the field of photoluminescent metal complexes, isocyanides have played important structural roles, both as a terminal ligand and as a bridging ligand for polynuclear structures .
    • They can influence the excited-state character and excited-state dynamics .
  • Organic Synthesis

    • Isocyanides are versatile synthons in organic synthesis .
    • They have been used in different branches of organic, inorganic, coordination, combinatorial and medicinal chemistry .
  • Polyurethane Manufacturing

    • Isocyanides are used in the manufacture of polyurethanes .
    • They are susceptible to polymerization and are isoelectronic with CO in terms of bonding .
  • Medicines and Dyes Production

    • Isocyanides are used in the production of medicines and dyes .
    • They are nitrile isomers that were discovered in 1867 .
  • Materials Science

    • Isocyanides are widely used reactants in materials science .
    • Their versatility is mainly due to the ease of concurrent addition reactions with both electrophiles and nucleophiles to form multiple bonds on the terminal carbon .
  • SN2 Nucleophilic Substitution Reaction

    • Isocyanides act as versatile nucleophiles in SN2 reactions with alkyl halides .
    • This yields highly substituted secondary amides through in situ nitrilium ion hydrolysis introducing an alternative bond break compared to classical amide synthesis .
    • This novel 3-component process accommodates various isocyanide and electrophile structures, functional groups, scalability, late-stage drug modifications, and complex compound synthesis .
  • Multicomponent Reaction Chemistry (IMCR)

    • Isocyanides are involved in the nucleophilic attack to the electrophilic oxo and imine- and the subsequent addition of an internal or external nucleophile onto the nitrilium- .
    • Due to their unusual -only centered reactivity, isocyanides were also coined stereochemical chameleons .
  • Medicinal Chemistry of Isocyanides

    • Isocyanides have carved out a niche in the ecological systems probably thanks to their metal coordinating properties .
    • Their potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds has been described .
    • The aim of this review is therefore to show the richness in biological activity of the isocyanide-containing molecules, to support the idea of using the isocyanide functional group as an unconventional pharmacophore especially useful as a metal coordinating warhead .

Safety And Hazards

Health effects of isocyanate exposure include irritation of skin and mucous membranes, chest tightness, and difficult breathing. Isocyanates include compounds classified as potential human carcinogens and known to cause cancer in animals . Isocyanates are used in a wide range of industrial products, including paints, glues and resins. They are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis .

Future Directions

The design of luminescent compounds is to use the isocyanide as an electrophilic precursor, converted to an acyclic carbene by nucleophilic addition which imparts certain photophysical advantages . This Perspective aims to show the diverse roles played by isocyanides in the design of luminescent compounds, showcasing the recent developments that have led to a substantial growth in fundamental knowledge, function, and applications related to photoluminescence .

properties

IUPAC Name

[(1S)-1-isocyanoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-8(10-2)9-6-4-3-5-7-9/h3-8H,1H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCAPMXVCPVFEH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450685
Record name (S)-(-)-alpha-Methylbenzyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-alpha-Methylbenzyl isocyanide

CAS RN

21872-32-2
Record name (S)-(-)-alpha-Methylbenzyl isocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-α-Methylbenzyl isocyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-(-)-alpha-Methylbenzyl isocyanide
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